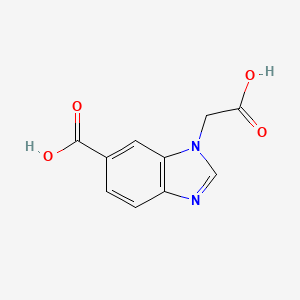
1-(carboxymethyl)-1H-benzimidazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of Carboxymethyl Group: The carboxymethyl group can be introduced via a carboxymethylation reaction, where the benzodiazole core is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, where the corresponding aldehyde or alcohol derivative of the benzodiazole is oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The benzodiazole core can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-carboxylic acid: Similar structure but lacks the carboxymethyl group.
1H-Benzotriazole-5-carboxylic acid: Contains a triazole ring instead of an imidazole ring.
1H-1,2,3-Benzotriazole-4-carboxylic acid: Another benzotriazole derivative with a different substitution pattern.
Uniqueness
1-(CARBOXYMETHYL)-1H-1,3-BENZODIAZOLE-6-CARBOXYLIC ACID is unique due to the presence of both carboxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with metals and other molecules makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
3-(carboxymethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-9(14)4-12-5-11-7-2-1-6(10(15)16)3-8(7)12/h1-3,5H,4H2,(H,13,14)(H,15,16) |
InChI Key |
AVVQLOBKRGNNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N(C=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















